molecular formula C6H8N4 B2789117 3-(3-Amino-1H-pyrazol-1-yl)propanenitrile CAS No. 58876-75-8

3-(3-Amino-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B2789117
CAS No.: 58876-75-8
M. Wt: 136.158
InChI Key: MHMTZDHAMDKMIJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 3-amino-1H-pyrazole with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the amino group to the acrylonitrile .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyrazole derivatives .

Scientific Research Applications

3-(3-Amino-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: The compound is explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: It is used in the development of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1H-pyrazole
  • 3-(1H-Pyrazol-1-yl)propanenitrile
  • 3-(4-Amino-1H-pyrazol-1-yl)propanenitrile

Uniqueness

3-(3-Amino-1H-pyrazol-1-yl)propanenitrile is unique due to the presence of both an amino group and a nitrile group on the pyrazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(3-aminopyrazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c7-3-1-4-10-5-2-6(8)9-10/h2,5H,1,4H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMTZDHAMDKMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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